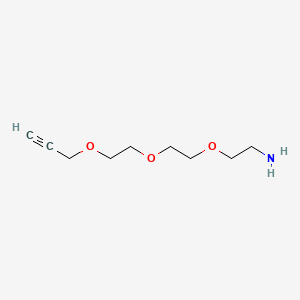

Propargyl-PEG3-amine

Descripción general

Descripción

Propargyl-PEG3-amine is a PEG linker that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group reacts with azides in copper catalyzed azide-alkyne Click Chemistry . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The molecular formula of this compound is C9H17NO3 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Chemical Reactions Analysis

This compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group reacts with azides in copper catalyzed azide-alkyne Click Chemistry .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It is a liquid at room temperature . It is soluble in water, DMSO, DCM, DMF .

Aplicaciones Científicas De Investigación

Development of pH-Responsive Polypeptides : Propargyl-PEG3-amine derivatives have been used in creating pH-responsive synthetic polypeptides for potential systemic drug and gene delivery applications. These include poly(γ-propargyl L-glutamate) (PPLG) homopolymers and poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG) block copolymers, which can change solubility and self-assemble into micelles under different pH conditions (Engler et al., 2011).

Copper-Catalyzed Synthesis : this compound is used in copper-catalyzed synthesis methodologies, like the A3 coupling reaction for the efficient synthesis of propargylamines. This method demonstrates the compound's utility in organic synthesis and pharmaceutical research (Zhang et al., 2010).

Targeted Gene Delivery : this compound has been used in the synthesis of targeted gene delivery systems, such as epidermal growth factor-PEG functionalized poly(amido amine) dendrons. These systems show potential for increased efficiency in gene transfer to specific cell types (Yu et al., 2011).

Enzymatic Synthesis of Propargylamines : The compound plays a role in enzymatic synthesis processes. For instance, in the biocatalytic process for enantioselective propargylic amination of alkynes, achieving high selectivity and efficiency, which is important in pharmaceutical applications (Liu et al., 2021).

Anticancer Research : Propargylamines, derived from this compound, have shown potential as anticancer agents. Specific propargylamines displayed high cytotoxic selectivity, making them promising candidates for chemotherapeutic antitumor agents (Martinez-Amezaga et al., 2020).

Development of Biocompatible Polymers : this compound derivatives have been employed in the development of biocompatible polymers like poly(2-oxazoline)s, which are increasingly used in biomedical applications due to their versatility and excellent biocompatibility (Mees & Hoogenboom, 2015).

Mecanismo De Acción

Target of Action

Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Mode of Action

The mode of action of this compound involves the formation of PROTACs, which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound can selectively target proteins for degradation, thereby influencing the protein levels within the cell .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins. The exact molecular and cellular effects would depend on the specific proteins being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions Additionally, the stability of the compound could be influenced by factors such as pH and temperature

Direcciones Futuras

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . The goal of future research is to highlight these exciting advances and to underscore their impact .

Análisis Bioquímico

Biochemical Properties

Propargyl-PEG3-amine interacts with various biomolecules through its amine and propargyl groups. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules .

Cellular Effects

Peg derivatives, including this compound, are known to decrease aggregation and increase solubility of proteins . This can influence cell function by affecting protein stability and interactions.

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This allows it to bind to azide-bearing compounds or biomolecules, potentially influencing their activity or interactions .

Temporal Effects in Laboratory Settings

Peg derivatives are generally stable and resistant to degradation .

Metabolic Pathways

Peg derivatives can interact with various enzymes and cofactors due to their ability to bind to azide-bearing compounds or biomolecules .

Transport and Distribution

Peg derivatives are generally water-soluble and can diffuse freely in aqueous environments .

Subcellular Localization

Peg derivatives can potentially localize to various subcellular compartments due to their ability to bind to azide-bearing compounds or biomolecules .

Propiedades

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREICTHRFCQNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

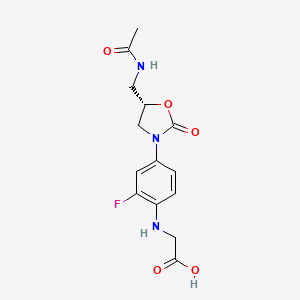

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)